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Compound of Interest

Compound Name:
2-Chloro-6-methyl-thieno[3,2-

d]pyrimidine

Cat. No.: B8124948

Get Quote

CAS: 2033057-21-3 | Formula: C

H

ClN

S | MW: 184.65 Da

Executive Summary: The "Silent" C4 Scaffold
In the landscape of kinase inhibitor design, the thieno[3,2-d]pyrimidine system is a privileged

scaffold, famously anchoring drugs like GDC-0941 (Pictilisib). However, the vast majority of

these agents utilize a 2,4-disubstituted core, where the C4 position bears the primary "hinge-

binding" motif (often a morpholine or piperazine).

CAS 2033057-21-3 represents a distinct and valuable departure: it is the 2-chloro-4-hydro

variant. Lacking a substituent at C4, this scaffold offers two critical strategic advantages:

Steric Permissibility: It allows binding in kinases with restricted "roof" pockets (the region

usually occupied by C4 substituents).
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Vector Reversal: It forces the medicinal chemist to utilize the C2-position as the primary exit

vector for hinge interaction or solvent exposure, a strategy often used to bypass resistance

mutations affecting standard C4-binders.

This guide outlines the production of this core, its divergent reactivity profile, and protocols for

its integration into high-value libraries.

Chemical Architecture & Reactivity Profile
The molecule features a fused 5,6-bicyclic system. Its reactivity is defined by the interplay

between the electron-deficient pyrimidine ring and the electron-rich thiophene ring.

The Electrophilic Hierarchy
Unlike the commodity building block 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine, this mono-

chloro species presents a singular electrophilic site at C2.

C2-Chlorine (The Anchor): In the absence of the highly reactive C4-Cl, the C2-Cl becomes

the primary site for Nucleophilic Aromatic Substitution (S

Ar) or Palladium-catalyzed cross-coupling. However, C2 is intrinsically less electrophilic than
C4. Consequently, S

Ar reactions here require forcing conditions or activation by Brønsted acids, making
Buchwald-Hartwig amination the preferred method for functionalization.

C4-Hydrogen (The Silent Pole): The C4-H bond is relatively acidic compared to benzene

analogs. It serves as a latent handle for Minisci-type radical alkylations or lithiation-mediated

functionalization, allowing for "late-stage" decoration of the core.

C6-Methyl (The Benzylic Handle): The methyl group on the thiophene ring is stable but

susceptible to radical bromination (NBS/AIBN), providing a vector for solubility-enhancing

groups or covalent warheads.
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Figure 1: Divergent reactivity map of the CAS 2033057-21-3 scaffold.

Synthesis Strategy
While de novo synthesis from thiophene precursors is possible, the most robust route for

medicinal chemistry applications involves the selective dechlorination of the commercially

abundant 2,4-dichloro precursor. The C4-chlorine is significantly more reactive towards

oxidative addition (Pd) and nucleophilic attack, allowing it to be removed selectively while

retaining the C2-chlorine.

Retrosynthetic Analysis
Target: 2-Chloro-6-methyl-thieno[3,2-d]pyrimidine.

Precursor: 2,4-Dichloro-6-methyl-thieno[3,2-d]pyrimidine (Commodity chemical).

Transformation: Regioselective hydrogenolysis (Pd/C, low pressure) or Zinc-mediated

reduction.

Synthesis Workflow
The following workflow utilizes a Zinc/Ammonium hydroxide reduction, which is operationally

simple and highly selective for the C4 position over the C2 position.
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Step 3 Specifics

Start: Methyl 3-amino-4-methyl
thiophene-2-carboxylate

1. Cyclization (Urea, 190°C)
Yield: ~85%

Intermediate: 6-Methylthieno
[3,2-d]pyrimidine-2,4(1H,3H)-dione

2. Chlorination (POCl3, Reflux)
Yield: ~90%

Precursor: 2,4-Dichloro-6-methyl
thieno[3,2-d]pyrimidine

3. Selective Reduction (Zn, NH4OH, THF)
Target Reaction

TARGET: 2-Chloro-6-methyl
thieno[3,2-d]pyrimidine

Click to download full resolution via product page

Figure 2: Synthetic pathway emphasizing the selective reduction strategy.
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Experimental Protocols
Protocol A: Selective Dechlorination (Preparation of the
Core)
Objective: Convert 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine to 2-chloro-6-methylthieno[3,2-

d]pyrimidine.

Reagents:

2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq)

Zinc powder (activated, 3.0 eq)

Ammonium hydroxide (25% aq., 10.0 eq)

Tetrahydrofuran (THF) / Methanol (1:1 v/v)

Procedure:

Dissolution: Dissolve the dichloro precursor in THF/MeOH (0.2 M concentration) in a round-

bottom flask.

Activation: Add saturated aqueous ammonium hydroxide. The solution may turn slightly

cloudy.

Reduction: Add activated Zinc powder portion-wise at room temperature.

Critical Control Point: Monitor reaction by HPLC/UPLC every 30 minutes. The C4-Cl is

removed rapidly. Over-reaction can lead to the dechlorinated (2-H) byproduct.

Workup: Once the starting material is consumed (<5%), filter the mixture through a Celite

pad to remove zinc residues. Wash the pad with EtOAc.

Extraction: Concentrate the filtrate to remove volatiles. Partition the residue between EtOAc

and water. Wash the organic layer with brine, dry over Na

SO
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, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically

elutes after the dichloro starting material but before the fully reduced byproduct.

Protocol B: C2-Buchwald-Hartwig Amination
Objective: Functionalize the C2-Cl with a secondary amine (e.g., morpholine or a substituted

aniline).

Rationale: Standard S

Ar is inefficient at C2 without the activating effect of a C4 substituent. Palladium catalysis is
required for high yields.

Reagents:

2-Chloro-6-methylthieno[3,2-d]pyrimidine (1.0 eq)

Amine Partner (1.2 eq)

Catalyst: Pd

(dba)

(0.05 eq)

Ligand: Xantphos (0.10 eq) - Chosen for high bite angle, effective for heteroaryl chlorides.

Base: Cs

CO

(2.0 eq)

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

Charge a microwave vial with the core, amine, base, Pd source, and ligand.
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Seal and purge with Nitrogen/Argon for 5 minutes.

Add degassed dioxane via syringe.

Heat to 100°C for 4–12 hours (or 140°C for 30 min in microwave).

Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary
Property Value Notes

Physical State Off-white to pale yellow solid Crystalline

Melting Point 138–142 °C Depends on purity/polymorph

Solubility DMSO, DMF, DCM Poor in water and hexanes

pKa (Calc) ~2.5 (N1) Weakly basic pyrimidine N

C2-Cl Reactivity Moderate

Requires Pd-cat or high temp

S

Ar

Stability High
Stable to air/moisture; store at

4°C

Applications in Drug Discovery[3][4]
This specific scaffold is a high-value intermediate for Fragment-Based Drug Discovery (FBDD)

and Scaffold Hopping.

PI3K/mTOR Inhibition:

Analogs of GDC-0941 where the C4-morpholine is removed to probe the "floor" of the

ATP-binding pocket.

Reference: Folkes et al. demonstrated that thieno[3,2-d]pyrimidines bind with the S-atom

oriented towards the solvent front (Met804 gatekeeper in PI3K
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). The C2-substituent projects into the affinity pocket.

SIRT Inhibitors:

Thieno[3,2-d]pyrimidine-6-carboxamides (derived from oxidation of the 6-methyl group)

have been identified as potent SIRT1/2/3 inhibitors. The 2-chloro-6-methyl core serves as

the precursor for these 6-COOH derivatives.

Covalent Inhibitors:

The C6-methyl group can be brominated and converted to an acrylamide or similar

warhead to target non-catalytic cysteines in kinases (e.g., FGFR4).
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To cite this document: BenchChem. [Technical Guide: 2-Chloro-6-methyl-thieno[3,2-
d]pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8124948/docs#technical-guide-2-chloro-6-methyl-
thieno-3-2-d-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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